

# Unraveling the Antifungal Potential of Carabrone: A Comprehensive Analysis

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Compound of Interest		
Compound Name:	Carabrolactone B	
Cat. No.:	B563906	Get Quote

A comparative study of the antifungal activity between **Carabrolactone B** and the well-documented sesquiterpene lactone, Carabrone, is not feasible at this time due to a lack of published data on the antifungal properties of **Carabrolactone B**. While the isolation of **Carabrolactone B** from Carpesium abrotanoides has been reported, scientific literature available up to November 2025 does not contain information regarding its efficacy against fungal pathogens.[1]

This guide, therefore, focuses on providing a comprehensive overview of the antifungal activity of Carabrone for researchers, scientists, and drug development professionals. The information presented is supported by experimental data from various studies and includes detailed methodologies and pathway visualizations to facilitate a deeper understanding of its potential as an antifungal agent.

#### Carabrone: An Overview of its Antifungal Efficacy

Carabrone is a natural sesquiterpene lactone first isolated from the fruits of Carpesium abrotanoides.[2] It has demonstrated significant in vitro and in vivo antifungal activities against a range of phytopathogenic fungi.[2]

#### **Quantitative Antifungal Activity of Carabrone**

The following table summarizes the inhibitory concentrations of Carabrone against various fungal species as reported in the literature. It is important to note that direct comparison of



values across different studies should be done with caution due to potential variations in experimental conditions.

Fungal Species	Assay Type	Measurement	Value (µg/mL)	Reference
Colletotrichum lagenarium	Spore Germination	EC50	7.10	[3]
Botrytis cinerea	Spore Germination	IC50	Not explicitly stated for Carabrone, but derivatives show high activity	[2]
Erysiphe graminis	In vivo	-	Active	[3]
Gaeumannomyc es tritici	-	-	Potent activity	

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.

## **Mechanism of Action: Targeting Fungal Respiration**

Recent studies have elucidated the mechanism by which Carabrone exerts its antifungal effects. The primary target of Carabrone in fungal cells is the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase).

By directly inhibiting Complex I, Carabrone disrupts the electron transport chain, leading to several downstream effects that are detrimental to the fungal cell:

- Disruption of NAD+/NADH Homeostasis: Inhibition of Complex I blocks the oxidation of NADH to NAD+, leading to an imbalance in the NAD+/NADH ratio. This disruption is critical as NAD+ is an essential cofactor for numerous cellular redox reactions.
- Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain results in the accumulation of electrons, which can then react with molecular



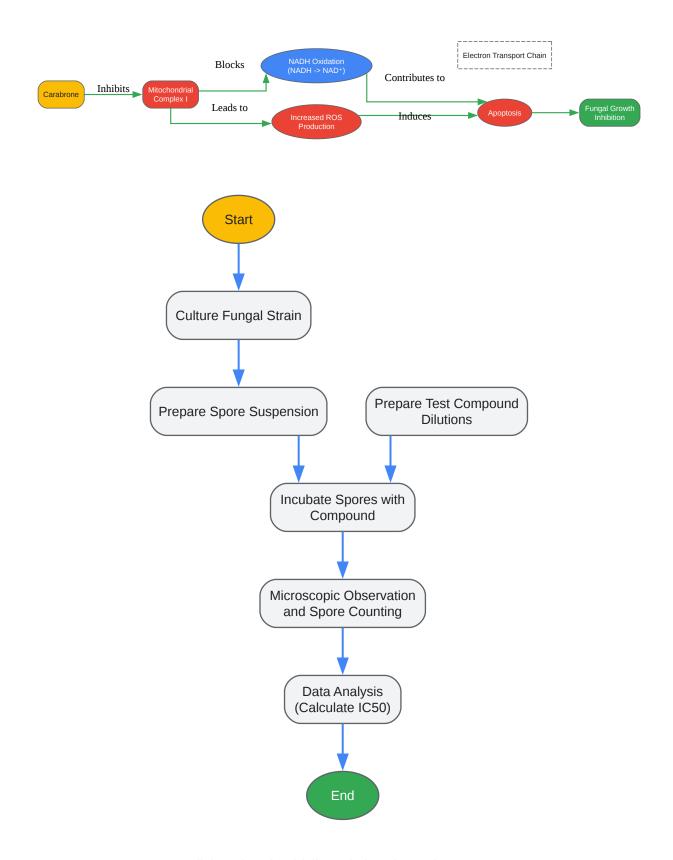
oxygen to produce superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including proteins, lipids, and DNA.

• Induction of Apoptosis: The culmination of disrupted energy metabolism and oxidative stress can trigger programmed cell death, or apoptosis, in the fungal cells, ultimately leading to the inhibition of fungal growth.

### **Signaling Pathway Diagram**

The following diagram illustrates the proposed signaling pathway for the antifungal action of Carabrone.





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#### References

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